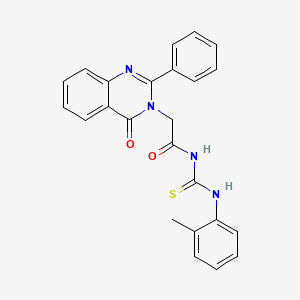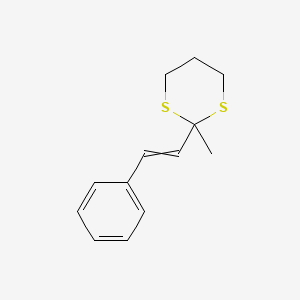
2-Methyl-2-(2-phenylethenyl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-phenylethenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a phenylethenyl group, which is a derivative of styrene, attached to the dithiane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-phenylethenyl)-1,3-dithiane typically involves the reaction of 2-methyl-1,3-dithiane with a phenylethenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the dithiane anion attacks the electrophilic carbon of the phenylethenyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(2-phenylethenyl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH), room temperature.
Reduction: LiAlH4, NaBH4, THF, reflux.
Substitution: HNO3, Br2, sulfuric acid (H2SO4), room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Nitrated or halogenated phenylethenyl derivatives.
Applications De Recherche Scientifique
2-Methyl-2-(2-phenylethenyl)-1,3-dithiane has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(2-phenylethenyl)-1,3-dithiane involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the dithiane ring can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition or activation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(2-phenylethenyl)-1,3-dithiane
- 2,2-Diphenylethenyl-1,3-dithiane
- 2,2-Di(4-methoxyphenyl)ethenyl-1,3-dithiane
Uniqueness
This compound is unique due to the presence of the phenylethenyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry. The phenylethenyl group also enhances the compound’s ability to participate in π-π interactions, making it a useful scaffold for designing new molecules with specific biological activities.
Propriétés
Numéro CAS |
72047-50-8 |
|---|---|
Formule moléculaire |
C13H16S2 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
2-methyl-2-(2-phenylethenyl)-1,3-dithiane |
InChI |
InChI=1S/C13H16S2/c1-13(14-10-5-11-15-13)9-8-12-6-3-2-4-7-12/h2-4,6-9H,5,10-11H2,1H3 |
Clé InChI |
ZZCPOJOWPJAZPA-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCCS1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


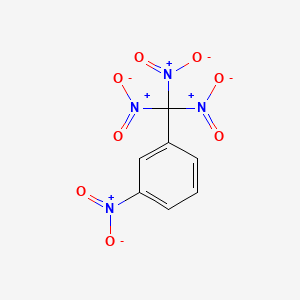
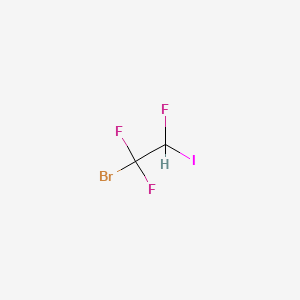
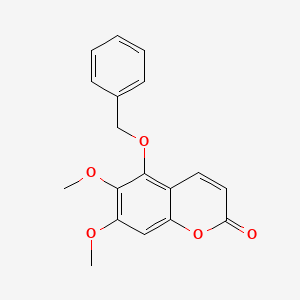
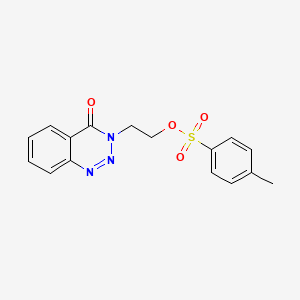

![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
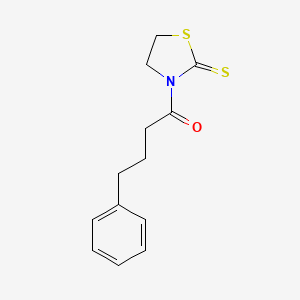
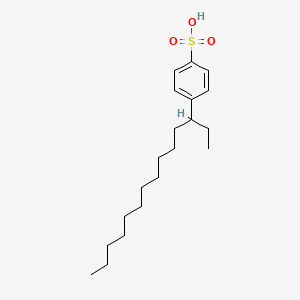
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)

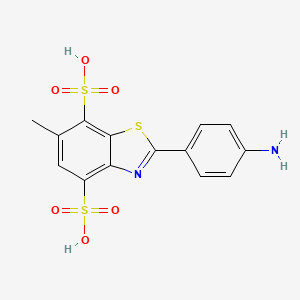
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
